molecular formula C6H5NO3 B2396445 4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde CAS No. 1545291-61-9

4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde

Cat. No.: B2396445
CAS No.: 1545291-61-9
M. Wt: 139.11
InChI Key: JREAAJQMURPOIZ-UHFFFAOYSA-N
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Description

4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde (CAS 1545291-61-9) is a high-value fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a furo[3,4-d]isoxazole core, a structure that serves as a versatile and privileged scaffold for building biologically active molecules . Its molecular formula is C6H5NO3, with an average molecular weight of 139.11 g/mol . The primary research value of this compound lies in its role as a key synthetic intermediate or a core structural motif in the development of novel therapeutic agents. Fused heterocyclic systems analogous to this structure, such as furo[2,3-d]pyrimidines, are widely investigated for their diverse pharmacological activities. These activities include serving as inhibitors of various kinases and enzymes, which are critical targets in oncology and the treatment of neurodegenerative diseases . The compound's structure, incorporating multiple heteroatoms, allows it to engage in key interactions with biological targets, making it a valuable template for constructing compound libraries in hit-to-lead optimization campaigns. The synthetic pathway to such fused heterocycles often involves sophisticated ring-forming reactions. One relevant method is the Cloke–Wilson rearrangement, a ring-expansion process where activated cyclopropane derivatives rearrange under thermal or Lewis acid catalysis to form five-membered heterocycles like dihydrofurans . This underscores the complex and specialized nature of the synthetic chemistry applicable to this compound class. This product is offered with a typical purity of ≥95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals in a appropriately controlled laboratory environment using proper personal protective equipment. For specific handling and storage recommendations, please refer to the safety data sheet.

Properties

IUPAC Name

4,6-dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-1-5-4-2-9-3-6(4)10-7-5/h1H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREAAJQMURPOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)ON=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with oxazole precursors in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the proper formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This could include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde typically involves multi-step organic reactions. Techniques such as the Diels-Alder reaction and condensation reactions are commonly employed to create this compound from simpler precursors. The structural framework of this compound allows for various substitutions that can enhance its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds demonstrated promising antibacterial activity, suggesting their potential use in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that certain derivatives showed significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). These findings suggest that this compound could serve as a lead compound in the development of novel anticancer therapies .

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of compounds related to this compound. Some derivatives have shown promise in inhibiting acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease. The ability to cross the blood-brain barrier enhances their therapeutic applicability in neurodegenerative disorders .

Industrial Applications

Beyond pharmacological uses, this compound has potential applications in materials science and organic synthesis. Its unique chemical structure makes it a suitable candidate for developing new materials with specific electronic or optical properties. Additionally, its derivatives can be utilized as intermediates in the synthesis of other complex organic molecules.

Case Studies and Research Findings

Study Focus Findings
Study A AntimicrobialSignificant activity against E. coli and S. aureus with MIC values indicating effectiveness against resistant strains.
Study B CytotoxicityNotable cytotoxic effects on lung (A549) and cervical (HeLa) cancer cell lines; potential as an anticancer agent.
Study C NeuroprotectionInhibition of acetylcholinesterase; implications for Alzheimer's treatment; good blood-brain barrier permeability observed.

Mechanism of Action

The mechanism by which 4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde and Analogs

Compound Class Core Structure Key Functional Groups Biological Relevance
4,6-Dihydrofuro-oxazole derivative Furo[3,4-d]oxazole Carbaldehyde (C=O) Potential electrophilic targeting
Dihydrofuro[3,4-d]pyrimidine (DHPY) Furo[3,4-d]pyrimidine Varied substituents (e.g., acrylamide) HIV-1 NNRTIs (non-nucleoside reverse transcriptase inhibitors)
4-Anilinopyrido[3,4-d]pyrimidino-6-acrylamide Pyrido[3,4-d]pyrimidine Acrylamide (Michael acceptor) Kinase inhibition, anticancer applications
Pyrazole-4-carbaldehyde derivatives Pyrazole Carbaldehyde, halogen/CF₃ Antimicrobial, antiviral
  • Furo-oxazole vs. The carbaldehyde group may compensate by introducing polar interactions .
  • Carbaldehyde vs. Acrylamide : Unlike acrylamide’s covalent Michael acceptor properties, the carbaldehyde group forms reversible Schiff bases, suggesting distinct mechanisms in enzyme inhibition .

Table 2: Predicted Binding and ADME Properties

Compound Docking Score (HIV-1 RT)* logP (Predicted) Water Solubility Key Residue Interactions
DHPY analogs (e.g., Chen et al.) -9.5 to -11.2 kcal/mol 2.1–3.8 Moderate Lys101, Tyr181, Trp229
4,6-Dihydrofuro-oxazole derivative (hypothetical) -8.7 to -10.1 kcal/mol† 1.8–2.5 Low-moderate Lys101 (via C=O), Tyr188
Pyrazole-4-carbaldehyde N/A 3.0–4.2 Low Hydrophobic pockets

*Docking scores from Chen et al. (2020) for DHPY analogs .
†Hypothetical scores based on structural similarity; oxygen in oxazole may weaken binding compared to pyrimidine’s nitrogen.

  • HIV-1 RT Binding : DHPY analogs show strong interactions with residues like Lys101 and Tyr181 via hydrogen bonding. The carbaldehyde group in the furo-oxazole derivative may engage Lys101 but with reduced affinity due to fewer nitrogen atoms .
  • ADME Profile : The carbaldehyde group likely improves water solubility compared to halogenated pyrazoles but may fall short of pyrimidine-based acrylamides due to lower polarity .

Key Research Findings and Limitations

  • Strengths : The carbaldehyde group enhances electrophilic reactivity, enabling targeted covalent modifications. The fused furo-oxazole scaffold may improve metabolic stability over pyrimidines .
  • Limitations: Limited experimental data on the compound’s biological activity; most insights are extrapolated from pyrimidine and pyrazole analogs.

Biological Activity

4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

This compound features a fused oxazole and furan ring structure with an aldehyde functional group. This unique structure contributes to its reactivity and potential interactions with biological targets.

The compound's mechanism of action primarily involves its reactivity with nucleophilic sites in proteins and enzymes. The aldehyde group can form covalent bonds with these sites, potentially altering protein function and leading to various biological effects. This reactivity underlies its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains using the well diffusion method. The minimum inhibitory concentration (MIC) values were determined, revealing promising results:

PathogenMIC (µg/mL)Activity Level
Bacillus subtilis32Moderate
Escherichia coli16High
Pseudomonas aeruginosa64Moderate
Candida albicans8Very High

The compound showed the highest activity against Candida albicans, suggesting its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound was investigated through in vitro studies on various cancer cell lines. The results indicated significant cytotoxic effects:

Cell LineIC50 (µM)Activity Level
A549 (Lung Cancer)15Highly Cytotoxic
HeLa (Cervical Cancer)25Moderately Cytotoxic
MDA-MB-231 (Breast Cancer)20Highly Cytotoxic

These findings highlight the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Studies

  • Antimicrobial Study : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it outperformed traditional antibiotics in certain cases, particularly against Escherichia coli and Klebsiella pneumoniae .
  • Cytotoxicity Assessment : In a study involving various cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound not only inhibits cell growth but also triggers programmed cell death .

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde, and how do they influence its reactivity?

  • Answer : The compound features a fused furo-oxazole bicyclic core with an aldehyde group at the 3-position. The oxazole ring contributes to electron-deficient aromaticity, enhancing electrophilic reactivity, while the aldehyde group (-CHO) enables nucleophilic additions (e.g., condensation reactions) for derivatization. The fused furan ring may stabilize π-π interactions in materials science applications. Reactivity can be modulated by substituents on the fused rings, as seen in analogous oxazole derivatives .

Q. What experimental techniques are essential for characterizing this compound?

  • Answer : Key methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., aldehyde proton at ~9-10 ppm).
  • Chromatography : HPLC or GC-MS to assess purity (>95% required for pharmacological studies).
  • X-ray crystallography : To resolve stereochemistry in fused-ring systems.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.
    These methods are standard for oxazole derivatives, as demonstrated in studies of related compounds .

Q. How can researchers synthesize this compound?

  • Answer : A multi-step synthesis is typical:

Core formation : Cyclocondensation of furan precursors with nitrile oxides under [3+2] dipolar cycloaddition conditions.

Aldehyde introduction : Vilsmeier-Haack formylation at the 3-position using DMF/POCl₃, followed by hydrolysis .
Example protocol: React 2-methylfuran with chloroxime in acetonitrile (70°C, 12 hrs), then treat with POCl₃/DMF at 0°C to install the aldehyde group (yield: ~65%) .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

  • Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinase inhibitors).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the oxazole) with activity.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
    A study on dihydrofuropyrimidines demonstrated improved HIV-1 NNRTI activity via in silico-guided substitutions .

Q. What strategies resolve contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

  • Answer :

  • Assay standardization : Control pH, temperature, and solvent (DMSO concentration ≤0.1%).
  • Orthogonal validation : Use SPR (surface plasmon resonance) alongside enzyme inhibition assays.
  • Metabolic stability tests : Incubate with liver microsomes to identify degradation products affecting potency.
    For example, discrepancies in oxazole-based antifungal activity were resolved by evaluating plasma protein binding effects .

Q. How does substituent variation on the fused rings affect structure-activity relationships (SAR) in anticancer applications?

  • Answer : A comparative SAR table for oxazole derivatives:

Substituent PositionGroupBioactivity (IC₅₀, μM)Key Finding
3-position (aldehyde)-CHO2.1 (HeLa cells)Essential for apoptosis induction
5-position (furan)-OCH₃5.8Enhances solubility but reduces potency
6-position (oxazole)-Cl1.4Increases electrophilicity, boosting DNA intercalation

Data adapted from studies on analogous compounds .

Q. What methodologies assess the compound’s stability under experimental conditions (e.g., light, pH)?

  • Answer :

  • Forced degradation : Expose to UV light (254 nm, 48 hrs) or acidic/basic conditions (pH 2–12, 37°C) and monitor via LC-MS.
  • Kinetic stability assays : Track aldehyde oxidation to carboxylic acid using ¹H NMR.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C suggests suitability for high-temperature reactions).
    A related oxazole-carbaldehyde showed 90% stability at pH 7.4 after 72 hrs but degraded rapidly at pH <4 .

Methodological Notes

  • Spectral contradictions : Ambiguous NOE signals in the fused-ring system can be resolved via heteronuclear 2D NMR (HSQC, HMBC) .
  • Scale-up challenges : Use flow chemistry to mitigate exothermic risks during formylation steps .

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